Chmfl-abl-053 is a chemical compound that has garnered attention for its potential as an inhibitor of specific kinases involved in cancer progression, particularly in chronic myeloid leukemia (CML). This compound is classified primarily as a BCR-ABL/SRC/p38 inhibitor, which indicates its role in targeting pathways critical for the proliferation of certain cancer cell lines. The development of Chmfl-abl-053 is rooted in rational drug design, aimed at enhancing specificity and efficacy against the BCR-ABL fusion protein, a hallmark of CML.
Chmfl-abl-053 was derived from the compound GNF-7 through a process of rational drug design. It is classified as a small molecule inhibitor that selectively targets the BCR-ABL tyrosine kinase, which is essential for the survival and proliferation of CML cells. The compound has been shown to inhibit the activity of this kinase effectively, making it a candidate for further therapeutic exploration in oncology .
The synthesis of Chmfl-abl-053 involves several key steps that leverage established organic chemistry techniques. The synthesis typically begins with the formation of a pyrimidine core, which is then modified through various chemical reactions to introduce functional groups that enhance its inhibitory properties.
Chmfl-abl-053 has a complex molecular structure characterized by a pyrimidine ring substituted with various functional groups. The exact molecular formula is C16H17F3N4O, indicating the presence of trifluoromethyl groups that contribute to its biological activity.
Key structural features include:
Chmfl-abl-053 undergoes several significant chemical reactions during its synthesis and when interacting with biological targets:
The mechanism of action for Chmfl-abl-053 involves its binding to the ATP-binding site of the BCR-ABL kinase. Upon binding, it prevents ATP from interacting with the kinase, thereby inhibiting its activity. This inhibition leads to reduced phosphorylation of target proteins involved in cell proliferation and survival.
Key data points include:
Chmfl-abl-053 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies and dosage forms in clinical settings .
Chmfl-abl-053 has significant potential applications in cancer research and treatment:
CHMFL-ABL-053 (chemical name: 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide) has the molecular formula C₂₈H₂₆F₃N₇O₂ and a molecular weight of 549.56 g/mol [4] [5] [6]. The compound features a planar pyrimidine carboxamide core linked to substituted phenyl rings. Key structural elements include:
The molecule lacks chiral centers, indicating no stereoisomers. X-ray crystallography (PDB ID: 5HU9) confirms its extended conformation when bound to ABL1 kinase, with the trifluoromethyl group occupying a hydrophobic pocket [9].
CHMFL-ABL-053 (designated Compound 18a in discovery studies) was optimized from GNF-7 (Compound 27), a dihydropyrimidopyrimidine-based BCR-ABL inhibitor [3] [7]. Key synthetic modifications included:
Functional groups critically govern CHMFL-ABL-053’s potency and selectivity:
Table 2: Impact of Functional Groups on Kinase Binding
Functional Group | Target Interaction | Effect on Bioactivity |
---|---|---|
4-(Methylamino)pyrimidine | H-bond with Met318 (hinge region) | ↑ ABL1 inhibition (IC₅₀: 70 nM) |
Trifluoromethylbenzamido | Hydrophobic pocket occupation | ↑ Selectivity over c-KIT (12-fold) |
3-Amino-4-methylanilino | Salt bridge with Glu286 (αC-helix) | Stabilizes DFG-out conformation |
The DFG-out binding mode (type II inhibition) was confirmed via X-ray crystallography (PDB: 5HU9, 1.53 Å resolution) [9]:
Table 3: Structural Comparison with Imatinib
Feature | CHMFL-ABL-053 | Imatinib |
---|---|---|
Binding Mode | Type II (DFG-out) | Type II (DFG-out) |
Hinge Binder | Carbonyl oxygen (Met318) | Pyridine nitrogen (Met318) |
Gatekeeper Interaction | None | H-bond with Thr315 |
DFG Motif Shift | 8.1 Å | 7.5 Å |
CHMFL-ABL-053 inhibits BCR-ABL, SRC, and p38α with IC₅₀ values of 70 nM, 90 nM, and 62 nM, respectively [1] [3]. It suppresses BCR-ABL autophosphorylation (EC₅₀ ≈ 100 nM) and downstream effectors (STAT5, Crkl, ERK) [3] [7].
Table 4: Cellular GI₅₀ Values in CML Models
Cell Line/Modification | GI₅₀ (μM) | Comparison to Imatinib |
---|---|---|
K562 (BCR-ABL⁺) | 0.014 | 2-fold lower vs. imatinib |
KU812 | 0.025 | Similar to imatinib |
MEG-01 | 0.016 | 3-fold lower vs. imatinib |
BaF3/p210-F317L | 0.045 | 48-fold lower vs. imatinib |
BaF3/p210-E255K | 0.313 | 6-fold lower vs. imatinib |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7